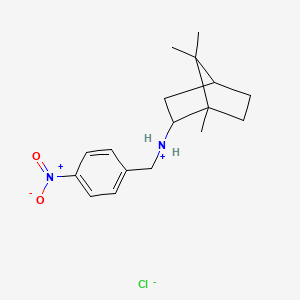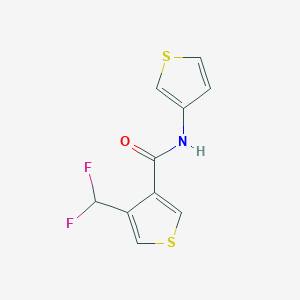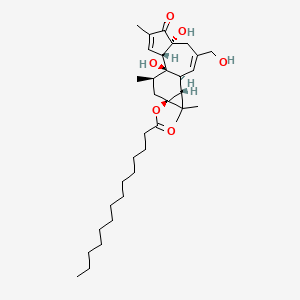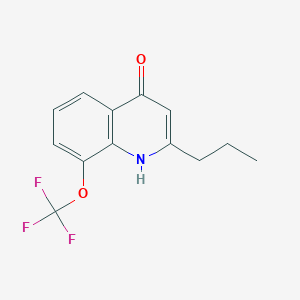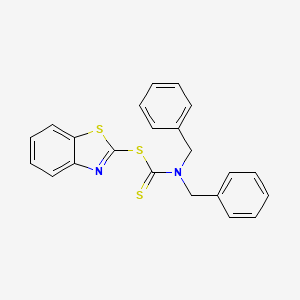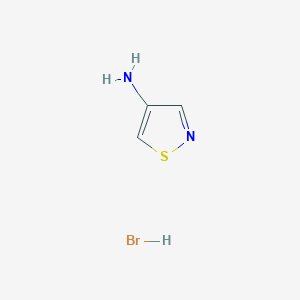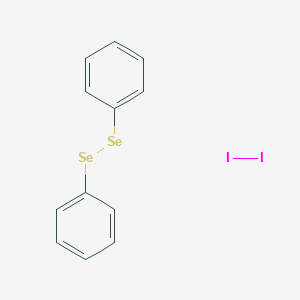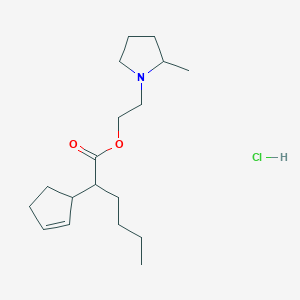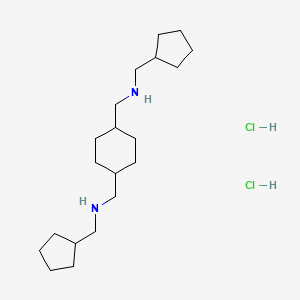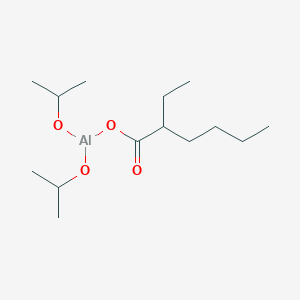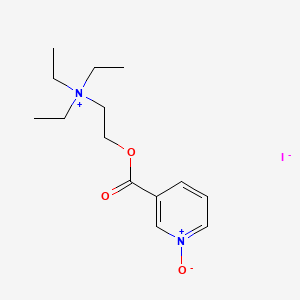
Coumarilic acid, 3-(2-methylpiperidino)propyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride is a complex organic compound that features a benzofuran ring, a piperidine moiety, and a carboxylic acid chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.
Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions, where a propyl halide reacts with the piperidine nitrogen.
Formation of the Carboxylic Acid Chloride: The carboxylic acid chloride functional group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid chloride group, converting it to the corresponding alcohol.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzofuran ring can intercalate with DNA or interact with enzymes. The carboxylic acid chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl 2-hydroxybenzoate chloride
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl pyridine-3-carboxylate chloride
Uniqueness
3-[3-(2-Methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid chloride is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets
特性
CAS番号 |
101468-12-6 |
|---|---|
分子式 |
C18H24ClNO3 |
分子量 |
337.8 g/mol |
IUPAC名 |
3-[3-(2-methylpiperidin-1-ium-1-yl)propyl]-1-benzofuran-2-carboxylic acid;chloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13-7-4-5-11-19(13)12-6-9-15-14-8-2-3-10-16(14)22-17(15)18(20)21;/h2-3,8,10,13H,4-7,9,11-12H2,1H3,(H,20,21);1H |
InChIキー |
DRCDFPKDCUHBLG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC[NH+]1CCCC2=C(OC3=CC=CC=C32)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)

